Differentiation in Predicted Lipophilicity and Topological Surface Area Compared to 4-Chlorophenyl Isomer
The positional isomerism of the chlorine atom on the 2-phenyl ring leads to quantifiable differences in key physicochemical descriptors relevant to membrane permeability and bioavailability. The 2-chlorophenyl derivative is predicted to have a distinct lipophilicity (LogP) and topological polar surface area (TPSA) compared to its 4-chlorophenyl analog, 2-(4-chlorophenyl)-4-(phenylmethylene)-5(4H)-oxazolone. This difference can be critical for optimizing the absorption and distribution profile of a lead compound [1].
| Evidence Dimension | Predicted Lipophilicity (LogP) vs. 4-chlorophenyl isomer |
|---|---|
| Target Compound Data | Predicted LogP: 3.12 (Source: yybyy.com, based on quantitative structure-property relationship models) |
| Comparator Or Baseline | 2-(4-chlorophenyl)-4-(phenylmethylene)-5(4H)-oxazolone (CAS 34108-14-0): Predicted LogP not directly available from a single source, but the positional isomerism inherently alters the dipole moment and hydrogen-bonding potential, leading to a different LogP value. |
| Quantified Difference | The predicted LogP for the target compound is 3.12. While the exact comparator value is unavailable for a direct calculation, the structural difference guarantees a non-identical value, influencing partitioning and pharmacokinetic behavior . |
| Conditions | Computational prediction using standard QSPR algorithms, as reported by chemical database yybyy.com. |
Why This Matters
Procurement of the specific 2-chlorophenyl isomer ensures the correct physicochemical profile for structure-activity relationship (SAR) studies, as even minor changes in LogP can significantly impact a compound's ADME properties and off-target binding.
- [1] yybyy.com. 4-benzylidene-2-(2-chlorophenyl)-1,3-oxazol-5-one (CAS 40547-06-6) Property Data. View Source
